molecular formula C22H26N2O7S B11166212 N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine

Cat. No.: B11166212
M. Wt: 462.5 g/mol
InChI Key: KBHULYYOJJWRFD-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine is a compound that combines the structural features of coumarins and amino acids. Coumarins are known for their high biological activity, and amino acids play a crucial role in the metabolism of living organisms. This compound is synthesized to explore new physiological properties by combining these two bioactive moieties .

Preparation Methods

The synthesis of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine involves several steps:

Chemical Reactions Analysis

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine undergoes various chemical reactions:

Scientific Research Applications

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N-{[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}-beta-alanyl-L-methionine can be compared with other similar compounds:

Properties

Molecular Formula

C22H26N2O7S

Molecular Weight

462.5 g/mol

IUPAC Name

(2S)-4-methylsulfanyl-2-[3-[[2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetyl]amino]propanoylamino]butanoic acid

InChI

InChI=1S/C22H26N2O7S/c1-32-10-8-17(21(27)28)24-19(25)7-9-23-20(26)12-30-13-5-6-15-14-3-2-4-16(14)22(29)31-18(15)11-13/h5-6,11,17H,2-4,7-10,12H2,1H3,(H,23,26)(H,24,25)(H,27,28)/t17-/m0/s1

InChI Key

KBHULYYOJJWRFD-KRWDZBQOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)NC(=O)CCNC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Canonical SMILES

CSCCC(C(=O)O)NC(=O)CCNC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.